LM985

Descripción

Propiedades

IUPAC Name |

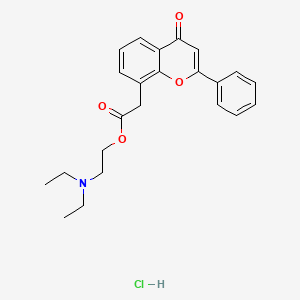

2-(diethylamino)ethyl 2-(4-oxo-2-phenylchromen-8-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25NO4/c1-3-24(4-2)13-14-27-22(26)15-18-11-8-12-19-20(25)16-21(28-23(18)19)17-9-6-5-7-10-17/h5-12,16H,3-4,13-15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMLZQKCBYPEYMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCOC(=O)CC1=C2C(=CC=C1)C(=O)C=C(O2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

87626-57-1 (hydrochloride) | |

| Record name | LM 985 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087626560 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID601007706 | |

| Record name | 2-(Diethylamino)ethyl (4-oxo-2-phenyl-4H-1-benzopyran-8-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601007706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87626-56-0 | |

| Record name | 2-(Diethylamino)ethyl 4-oxo-2-phenyl-4H-1-benzopyran-8-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87626-56-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | LM 985 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087626560 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Diethylamino)ethyl (4-oxo-2-phenyl-4H-1-benzopyran-8-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601007706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MITOFLAXONE 2-(DIETHYLAMINO)ETHYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3MQU39G359 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

SYD985 mechanism of action in HER2-low breast cancer

An In-Depth Technical Guide to the Mechanism of Action of SYD985 (Trastuzumab Duocarmazine) in HER2-Low Breast Cancer

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

SYD985, also known as [vic-]trastuzumab duocarmazine, is a next-generation antibody-drug conjugate (ADC) engineered to address the unmet medical need in HER2-low metastatic breast cancer. This patient population, characterized by tumors expressing low levels of the Human Epidermal Growth Factor Receptor 2 (HER2), has historically had limited targeted treatment options. SYD985's unique design, combining the HER2-targeting specificity of trastuzumab with a highly potent DNA-alkylating payload via a cleavable linker, results in a powerful anti-tumor agent. Its mechanism is particularly distinguished by a potent bystander effect, enabling the elimination of adjacent tumor cells irrespective of their HER2 expression status. This document provides a detailed examination of SYD985's core mechanism, preclinical and clinical data, and the experimental protocols validating its efficacy in the HER2-low setting.

Core Mechanism of Action

SYD985 is a complex molecule composed of three critical components: a monoclonal antibody, a cytotoxic payload, and a linker system.

-

Antibody: Trastuzumab: The targeting component is the well-characterized humanized IgG1 monoclonal antibody, trastuzumab. It binds with high affinity to the extracellular domain of the HER2 receptor. While the therapeutic benefit of trastuzumab alone is primarily seen in HER2-overexpressing (HER2-positive) cancers, its binding capability remains effective at the lower expression levels seen in HER2-low disease, making it an ideal vehicle for targeted payload delivery.[1]

-

Linker: Cleavable vc-seco-DUBA: SYD985 utilizes a protease-cleavable linker, specifically a valine-citrulline (vc) dipeptide.[1][2][3] This linker is designed to be stable in systemic circulation, minimizing premature release of the toxic payload and reducing off-target toxicity.[3][4] Upon internalization into the tumor cell, the linker is efficiently cleaved by lysosomal proteases, such as cathepsin B, which are often upregulated in cancer cells.[2][5][6]

-

Payload: Duocarmycin Prodrug (seco-DUBA): The cytotoxic agent is a prodrug form of duocarmycin, seco-DUBA (seco-DUocarmycin-hydroxyBenzamide-Azaindole).[1][3] Duocarmycins are exceedingly potent small molecules that act as DNA alkylating agents.[7][8][9] They bind to the minor groove of DNA and irreversibly alkylate the N3 position of adenine.[7][8] This action is independent of the cell cycle phase, allowing the killing of both dividing and non-dividing tumor cells, a significant advantage over anti-mitotic agents.[1][9][10]

The sequence of action is as follows:

-

Binding and Internalization: SYD985 circulates in the bloodstream and binds to HER2 receptors on the surface of breast cancer cells. This binding triggers receptor-mediated endocytosis, internalizing the entire ADC into the cell.[1][5]

-

Lysosomal Trafficking and Linker Cleavage: The endosome containing the ADC matures into a lysosome. Inside the acidic and enzyme-rich environment of the lysosome, proteases cleave the valine-citrulline linker.[1][6][11]

-

Payload Activation and DNA Alkylation: Cleavage of the linker releases the seco-DUBA prodrug. Through a subsequent self-elimination reaction, it converts into its active duocarmycin form.[5][6] This active toxin then traffics to the nucleus, binds to the DNA minor groove, and causes irreversible alkylation.[7][8]

-

Induction of Apoptosis: The resulting DNA damage disrupts essential cellular processes like DNA replication and transcription, triggering a DNA damage response that culminates in apoptosis and cell death.[8][9][12][13]

Efficacy in HER2-Low Disease: The Bystander Effect

A key differentiator for SYD985's efficacy in HER2-low and heterogeneous tumors is its ability to induce potent "bystander killing".[2][13][14]

-

Membrane-Permeable Payload: Unlike the payload of T-DM1, the activated duocarmycin toxin released from SYD985 is hydrophobic and membrane-permeable.[12][13][15]

-

Killing Neighboring Cells: This permeability allows the toxin to diffuse out of the original HER2-expressing target cell and into the surrounding tumor microenvironment. It can then be taken up by adjacent tumor cells, including those that are HER2-negative or have very low HER2 expression, and induce DNA damage and apoptosis in them.[12][14][15]

-

Overcoming Heterogeneity: This bystander effect is critical for treating HER2-low tumors, which are often heterogeneous, containing a mix of cells with varying levels of HER2 expression.[15] The ADC can target a HER2-expressing cell and subsequently eliminate a cluster of surrounding cancer cells, regardless of their individual HER2 status.

-

Extracellular Activation: Some evidence also suggests that proteases like cathepsin B, which are secreted into the tumor interstitium, may cleave the linker extracellularly, releasing the payload to act on nearby cells without requiring initial ADC internalization into a target cell.[5][15][16]

References

- 1. adcreview.com [adcreview.com]

- 2. The Preclinical Profile of the Duocarmycin-Based HER2-Targeting ADC SYD985 Predicts for Clinical Benefit in Low HER2-Expressing Breast Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. adcreview.com [adcreview.com]

- 4. Byondis ESMO Late-Breaking Presentation Confirms ADC [Vic-] Trastuzumab Duocarmazine (SYD985) Superior to Physician's Choice in Pre-treated Locally Advanced or Metastatic HER2-Positive Breast Cancer [prnewswire.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. researchgate.net [researchgate.net]

- 7. Duocarmycin - Wikipedia [en.wikipedia.org]

- 8. mdpi.com [mdpi.com]

- 9. Duocarmycin Synthesis Service - Creative Biolabs [creative-biolabs.com]

- 10. adcreview.com [adcreview.com]

- 11. researchgate.net [researchgate.net]

- 12. SYD985, a Novel Duocarmycin-Based HER2-Targeting Antibody-Drug Conjugate, Shows Antitumor Activity in Uterine and Ovarian Carcinosarcoma with HER2/Neu Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Second Generation Antibody-Drug Conjugate SYD985 Overcomes Resistances to T-DM1 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. dailynews.ascopubs.org [dailynews.ascopubs.org]

- 15. aacrjournals.org [aacrjournals.org]

- 16. The change of paradigm in the treatment of HER2-positive breast cancer with the development of new generation antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the vc-seco-DUBA Linker-Drug in SYD985 (Trastuzumab Duocarmazine)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SYD985, also known as trastuzumab duocarmazine, is a next-generation antibody-drug conjugate (ADC) demonstrating significant promise in the treatment of HER2-expressing cancers. A key component of its innovative design is the vc-seco-DUBA linker-drug. This technical guide provides a comprehensive overview of the vc-seco-DUBA linker-drug, detailing its chemical composition, mechanism of action, and the preclinical and clinical data supporting its efficacy. This document is intended to serve as a resource for researchers, scientists, and professionals involved in the field of drug development, offering insights into the design and function of this advanced ADC technology.

Introduction to SYD985 and the vc-seco-DUBA Linker-Drug

SYD985 is an antibody-drug conjugate that combines the humanized anti-HER2 monoclonal antibody, trastuzumab, with a potent cytotoxic agent via a cleavable linker. The linker-drug component, vc-seco-DUBA, is a sophisticated system designed for stability in circulation and efficient, targeted release of its cytotoxic payload within the tumor microenvironment.

The full name of the linker-drug is valine-citrulline-seco-DUocarmycin-hydroxyBenzamide-Azaindole . It consists of three primary components:

-

Valine-Citrulline (vc) Linker: A dipeptide that is specifically designed to be cleaved by lysosomal proteases, such as cathepsin B, which are highly active within tumor cells.[1][2][3]

-

Self-immolative Spacer: A p-aminobenzyl alcohol (PAB) carbamate spacer that, following cleavage of the vc linker, undergoes spontaneous 1,6-elimination to release the active drug.

-

seco-DUBA (seco-duocarmycin-hydroxybenzamide-azaindole): A synthetic prodrug of a duocarmycin analog, a highly potent DNA alkylating agent.[4][5] The "seco" designation indicates that the cyclopropane ring of the active duocarmycin is initially open, rendering the molecule inactive until it reaches the target cell.[6]

Mechanism of Action

The mechanism of action of SYD985 is a multi-step process designed to maximize tumor cell killing while minimizing systemic toxicity.

-

Targeting and Internalization: The trastuzumab component of SYD985 binds with high affinity to the human epidermal growth factor receptor 2 (HER2) on the surface of cancer cells.[1] Following binding, the ADC-HER2 complex is internalized into the cell via endocytosis.[1]

-

Lysosomal Trafficking and Linker Cleavage: The endosome containing the ADC matures into a lysosome, an acidic organelle rich in proteases. Inside the lysosome, cathepsin B and other proteases recognize and cleave the valine-citrulline linker.[1][3][6]

-

Payload Release and Activation: Cleavage of the linker initiates a self-immolation cascade of the PAB spacer, leading to the release of the seco-DUBA prodrug.[6] The intracellular environment then facilitates the cyclization of seco-DUBA into its active form, DUBA, a potent duocarmycin analog.[6]

-

DNA Alkylation and Apoptosis: The activated duocarmycin payload, DUBA, is a DNA alkylating agent that binds to the minor groove of DNA and irreversibly alkylates adenine at the N3 position.[4] This DNA damage disrupts the cellular processes of replication and transcription, ultimately leading to programmed cell death (apoptosis).[7]

A key feature of SYD985 is its ability to induce a bystander effect . The released and activated duocarmycin payload is membrane-permeable, allowing it to diffuse out of the targeted HER2-positive cancer cell and kill neighboring cancer cells, regardless of their HER2 expression status.[7][8] This is particularly advantageous in tumors with heterogeneous HER2 expression.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of SYD985.

Table 1: In Vitro Cytotoxicity of SYD985 in HER2-Expressing Cancer Cell Lines

| Cell Line | Cancer Type | HER2 Status | SYD985 IC50 (µg/mL) | T-DM1 IC50 (µg/mL) | Reference |

| SK-BR-3 | Breast | 3+ | 0.013 | 0.096 | [9] |

| ARK-1 | Ovarian | 3+ | 0.003 | 0.125 | [9] |

| ARK-2 | Ovarian | 1+ | 0.060 | 3.221 | [9] |

| ARK-4 | Ovarian | 0/1+ | 0.060 | 3.221 | [9] |

Table 2: In Vivo Efficacy of SYD985 in Patient-Derived Xenograft (PDX) Models

| PDX Model | Cancer Type | HER2 Status | Treatment | Tumor Growth Inhibition | Reference |

| SARARK-6 | Carcinosarcoma | 3+ | SYD985 (3 mg/kg) | Significant (p=0.0006) | [9] |

| SARARK-6 | Carcinosarcoma | 3+ | SYD985 (10 mg/kg) | Significant (p=0.00001) | [9] |

| Breast Cancer | Breast | 3+ | SYD985 (5 mg/kg) | Complete Remission (7/8 mice) | [1] |

| Breast Cancer | Breast | 3+ | T-DM1 (5 mg/kg) | No Complete Remission | [1] |

Table 3: Phase I Clinical Trial Efficacy Data for SYD985 (NCT02277717)

| Patient Cohort | Prior Treatments | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Reference |

| HER2-positive Breast Cancer | Heavily pretreated, including T-DM1 | 33% | 9.4 months | [10] |

| HER2-low Breast Cancer (HR+) | Heavily pretreated | 27% | Not Reported | [10] |

| HER2-low Breast Cancer (TNBC) | Heavily pretreated | 40% | Not Reported | [10] |

Experimental Protocols

This section outlines the methodologies for key experiments involved in the characterization of the vc-seco-DUBA linker-drug and SYD985.

Synthesis of vc-seco-DUBA Linker-Drug

The synthesis of vc-seco-DUBA is a multi-step process that involves the preparation of the duocarmycin payload and the cleavable linker, followed by their conjugation. A patent application outlines an improved four-step process for the synthesis of vc-seco-DUBA, achieving a higher overall yield compared to earlier methods.[11] The process generally involves:

-

Synthesis of the Duocarmycin Moiety (seco-DUBA precursor): This involves the construction of the complex heterocyclic core of the duocarmycin analog.

-

Synthesis of the Linker: The valine-citrulline dipeptide is synthesized and coupled to the self-immolative PAB spacer.

-

Conjugation of Linker and Drug: The vc-PAB linker is then chemically conjugated to the seco-duocarmycin moiety.

-

Purification: The final vc-seco-DUBA linker-drug is purified using chromatographic techniques such as HPLC.

Conjugation to Trastuzumab and Purification of SYD985

The vc-seco-DUBA linker-drug is conjugated to trastuzumab through a maleimide-thiol reaction. The protocol involves:

-

Partial Reduction of Trastuzumab: The interchain disulfide bonds of the trastuzumab antibody are partially reduced using a reducing agent like tris(2-carboxyethyl)phosphine (TCEP) to generate free thiol groups.

-

Conjugation: The maleimide group on the vc-seco-DUBA linker-drug reacts with the free thiol groups on the reduced trastuzumab to form a stable thioether bond.

-

Purification by Hydrophobic Interaction Chromatography (HIC): The resulting ADC, SYD985, is a heterogeneous mixture of species with varying drug-to-antibody ratios (DAR). HIC is used to purify SYD985 and isolate a more homogeneous product, predominantly consisting of species with a DAR of 2 and 4, resulting in a mean DAR of approximately 2.8.[1][2][12]

In Vitro Cytotoxicity Assay

The cytotoxic activity of SYD985 is assessed in various cancer cell lines with differing HER2 expression levels. A common protocol is as follows:

-

Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

Treatment: Cells are treated with serial dilutions of SYD985, a non-binding control ADC, or free drug for a specified period (e.g., 72-96 hours).

-

Viability Assessment: Cell viability is measured using a colorimetric or luminescent assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells.

-

Data Analysis: The results are used to calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits cell growth by 50%.

Cathepsin B Cleavage Assay

This assay confirms the specific cleavage of the vc linker by cathepsin B.

-

Incubation: SYD985 is incubated with purified human cathepsin B in an appropriate buffer at an acidic pH (e.g., pH 5.0) that mimics the lysosomal environment.[1][13] A control sample without cathepsin B is also prepared.

-

Detection of Released Payload: The release of the active duocarmycin payload can be indirectly measured by its cytotoxic effect on HER2-negative cells added to the reaction mixture.[1] Alternatively, analytical techniques like HPLC or LC-MS/MS can be used to directly quantify the released payload.

In Vivo Patient-Derived Xenograft (PDX) Models

PDX models are used to evaluate the in vivo efficacy of SYD985 in a setting that more closely resembles human tumors.

-

Tumor Implantation: Tumor fragments from a patient's cancer are surgically implanted into immunocompromised mice (e.g., NOD/SCID or NSG mice).

-

Tumor Growth and Passaging: Once the tumors reach a certain size, they are excised and can be passaged to subsequent generations of mice to expand the model.

-

Treatment: When the tumors in the experimental cohort reach a predetermined volume, the mice are treated with SYD985, a vehicle control, or a comparator drug (e.g., T-DM1) via intravenous injection.

-

Efficacy Assessment: Tumor volume is measured regularly using calipers. At the end of the study, tumors are excised and can be analyzed for biomarkers. The efficacy is determined by comparing the tumor growth in the treated groups to the control group.

Visualizations

The following diagrams illustrate key aspects of the vc-seco-DUBA linker-drug and the mechanism of action of SYD985.

Caption: Structure of SYD985 and its vc-seco-DUBA linker-drug components.

Caption: Mechanism of action of SYD985 from HER2 binding to apoptosis.

Caption: The bystander effect of SYD985 on neighboring tumor cells.

Conclusion

The vc-seco-DUBA linker-drug is a cornerstone of the innovative design of SYD985, contributing significantly to its potent and targeted anti-tumor activity. Its cleavable nature, coupled with a potent DNA-alkylating payload, allows for effective cell killing, even in tumors with low or heterogeneous HER2 expression, through a powerful bystander effect. The preclinical and clinical data to date underscore the potential of SYD985 as a valuable therapeutic option for patients with HER2-expressing cancers. This technical guide provides a foundational understanding of the vc-seco-DUBA technology, which may inform the future design and development of next-generation antibody-drug conjugates.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. adcreview.com [adcreview.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Redirecting to https://onderzoekmetmensen.nl/en/trial/47853 [onderzoekmetmensen.nl]

- 9. SYD985, a Novel Duocarmycin-Based HER2-Targeting Antibody-Drug Conjugate, Shows Antitumor Activity in Uterine and Ovarian Carcinosarcoma with HER2/Neu Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ascopubs.org [ascopubs.org]

- 11. WO2019101850A1 - Improved process for the synthesis of linker-drug vc-seco-duba - Google Patents [patents.google.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Synthesis, Characterization and in vitro Studies of a Cathepsin B‐Cleavable Prodrug of the VEGFR Inhibitor Sunitinib - PMC [pmc.ncbi.nlm.nih.gov]

SYD985 (Trastuzumab Duocarmazine): A Technical Overview of its Duocarmycin Payload and DNA Alkylation Mechanism

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of SYD985 (trastuzumab duocarmazine), a next-generation antibody-drug conjugate (ADC). The focus is on its potent duocarmycin payload, seco-DUBA, and its mechanism of action centered on DNA alkylation. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of critical pathways and workflows.

Introduction to SYD985

SYD985 is an antibody-drug conjugate that targets the human epidermal growth factor receptor 2 (HER2). It consists of the monoclonal antibody trastuzumab, covalently linked to a potent cytotoxic agent, a synthetic duocarmycin analogue prodrug, seco-DUBA (seco-duocarmycin-hydroxybenzamide-azaindole).[1][2] This linkage is achieved through a cleavable linker, valine-citrulline-seco-DUBA.[1][3] The design of SYD985 aims to overcome limitations of earlier ADCs by utilizing a payload with a distinct mechanism of action and the ability to induce bystander killing.[3][4]

The Duocarmycin Payload: Seco-DUBA and its Activation

The cytotoxic component of SYD985 is a prodrug of a duocarmycin analogue. Duocarmycins are a class of natural products known for their potent DNA alkylating activity.[5][6] The payload in SYD985, seco-DUBA, is designed to be inactive and stable while circulating in the bloodstream.[5][7]

Upon internalization of the ADC into a HER2-expressing tumor cell via endocytosis, the complex is trafficked to the lysosomes.[3][5] Within the acidic environment of the lysosome, the valine-citrulline linker is cleaved by proteases, such as cathepsin B, which are often upregulated in tumor cells.[5][8][9] This cleavage initiates a two-step self-elimination process that generates the active form of the duocarmycin, which can then bind to and alkylate DNA.[5][9] A key feature of the activated duocarmycin payload is its membrane permeability, which allows it to diffuse out of the target cell and kill neighboring, even HER2-negative, tumor cells, a phenomenon known as the "bystander effect".[3][4][10]

Mechanism of Action: DNA Alkylation

The activated duocarmycin payload exerts its cytotoxic effect through a specific interaction with DNA. It binds to the minor groove of the DNA helix.[1][11][12] Following this binding, the payload irreversibly alkylates the N3 position of adenine.[1][6][13] This covalent modification of the DNA structure disrupts the nucleic acid architecture, leading to DNA damage, mitochondrial stress, impaired DNA transcription, and ultimately, apoptosis and cell death.[1][3][10] A significant advantage of this mechanism is that it is effective in both dividing and non-dividing cells.[10][14][15]

Quantitative Data Summary

In Vitro Cytotoxicity

SYD985 has demonstrated potent cytotoxicity across a range of cancer cell lines with varying levels of HER2 expression. Notably, it is significantly more potent than trastuzumab emtansine (T-DM1) in cell lines with low HER2 expression.[16][17]

| Cell Line | HER2 Status | SYD985 IC₅₀ (µg/mL) | T-DM1 IC₅₀ (µg/mL) | Reference(s) |

| Uterine & Ovarian Carcinosarcoma | ||||

| HER2/neu 3+ | High | 0.013 | 0.096 | [10] |

| HER2/neu 0/1+ | Low | 0.060 | 3.221 | [10] |

| Epithelial Ovarian Carcinoma | ||||

| SKOV3 | HER2 3+ | ~0.01 | ~0.1 | [8] |

| OVCAR3 | HER2 2+ | ~0.01 | ~0.3 | [8] |

| CAOV3 | HER2 1+ | ~0.01 | ~0.7 | [8] |

| Breast Cancer | ||||

| SK-BR-3 | HER2 3+ | Potent (sub-nanomolar) | Similar to SYD985 | [11][16] |

| BT-474 | HER2 3+ | Potent (sub-nanomolar) | Similar to SYD985 | [16] |

| MCF-7 | HER2 1+/2+ | 3- to 50-fold more potent than T-DM1 | - | [16] |

| KPL-4 | HER2 3+ | Potent | - | [16] |

| NCI-N87 | HER2 3+ | Potent | Similar to SYD985 | [16] |

| JIMT-1 | HER2 2+ | 3- to 50-fold more potent than T-DM1 | - | [16] |

| MD-MB-231 | HER2 low | 3- to 50-fold more potent than T-DM1 | - | [16] |

In Vivo Efficacy in Xenograft Models

SYD985 has shown significant anti-tumor activity in various patient-derived xenograft (PDX) and cell line-derived xenograft models, including those with low HER2 expression where T-DM1 is inactive.[14][16][18]

| Xenograft Model | Cancer Type | HER2 Status | SYD985 Treatment | Outcome | Reference(s) |

| BT-474 | Breast Cancer | 3+ | Single dose (1, 5 mg/kg) | Dose-dependent tumor growth inhibition; 5 mg/kg more active than 5 mg/kg T-DM1 | [14] |

| MAXF1162 | Breast Cancer PDX | 3+ | Single dose (5 mg/kg) | Complete tumor remission in 7/8 mice | [14] |

| MAXF MX1 | Breast Cancer PDX | 2+ | Single dose | More active than T-DM1 | [14] |

| ST313 | Breast Cancer PDX | 2+ | Single dose | More active than T-DM1 | [14] |

| OVA10 | Ovarian Cancer | 3+ | Single dose (3, 10 mg/kg) | Significant growth inhibition vs. T-DM1; 40% complete tumor regression | [8] |

| HER2 1+ PDX | Breast Cancer | 1+ | Single dose (3 mg/kg) | Complete tumor remission | [18] |

Clinical Trial Data (Phase III TULIP study)

The TULIP study evaluated SYD985 in patients with pretreated HER2-positive unresectable locally advanced or metastatic breast cancer.[19][20][21]

| Endpoint | SYD985 | Physician's Choice of Chemotherapy | Hazard Ratio (HR) | p-value | Reference(s) |

| Median Progression-Free Survival (PFS) | 7.0 months | 4.9 months | 0.64 | 0.002 | [20][21] |

| Median Overall Survival (OS) | 21.0 months | 19.5 months | 0.83 | 0.153 (not significant) | [21][22] |

| Objective Response Rate (ORR) | - | - | No significant difference | - | [21] |

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT/XTT Assay)

This protocol provides a general framework for assessing the in vitro cytotoxicity of SYD985.[23][24][25][26]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of SYD985 in various cancer cell lines.

Materials:

-

Target cancer cell lines (e.g., SK-BR-3, BT-474, MCF-7)

-

Complete cell culture medium

-

SYD985 and control ADC (e.g., T-DM1, non-binding isotype control)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent

-

Solubilization buffer (for MTT assay)

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 1,000-10,000 cells/well) and allow them to adhere overnight.

-

ADC Treatment: Prepare serial dilutions of SYD985 and control ADCs in culture medium. Replace the existing medium with the ADC-containing medium. Include untreated control wells.

-

Incubation: Incubate the plates for a defined period (e.g., 72 to 144 hours) at 37°C in a humidified 5% CO₂ incubator.

-

Viability Assessment:

-

MTT Assay: Add MTT solution to each well and incubate for 1-4 hours. Then, add solubilization buffer to dissolve the formazan crystals.

-

XTT Assay: Add the XTT reagent mixture to each well and incubate for 2-4 hours.

-

-

Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ value using appropriate software.

In Vivo Xenograft Model for Efficacy Studies

This protocol outlines a general procedure for evaluating the anti-tumor activity of SYD985 in vivo.[14][27][28][29][30]

Objective: To assess the in vivo anti-tumor efficacy of SYD985 in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., athymic nude or NOD-scid)

-

Tumor cells (cell line or patient-derived tissue)

-

SYD985, control ADC (e.g., T-DM1), and vehicle control

-

Calipers for tumor measurement

-

Animal housing and monitoring equipment

Procedure:

-

Tumor Implantation: Subcutaneously implant tumor cells or patient-derived tumor fragments into the flank of the mice.

-

Tumor Growth Monitoring: Monitor tumor growth regularly by measuring tumor volume with calipers.

-

Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, T-DM1, SYD985 at different doses).

-

Treatment Administration: Administer a single intravenous injection of SYD985 or control treatments at the specified dosages.

-

Efficacy Assessment:

-

Measure tumor volumes two to three times per week.

-

Monitor animal body weight and overall health as indicators of toxicity.

-

-

Endpoint: Continue the study until tumors in the control group reach a predetermined endpoint size, or for a specified duration.

-

Data Analysis: Plot mean tumor volume over time for each treatment group. Calculate tumor growth inhibition and perform statistical analysis to compare treatment groups.

DNA Alkylation Assay

While specific protocols for SYD985 are proprietary, DNA alkylation by duocarmycins can be assessed using several established methods.[31][32][33][34][35]

Objective: To detect and quantify the formation of duocarmycin-DNA adducts.

Methods:

-

Comet Assay with Lesion-Specific Enzymes: A modified comet assay can be used where DNA is treated with glycosylases that recognize and excise specific alkylated bases, creating apurinic/apyrimidinic sites that are then converted to strand breaks, which can be detected by the assay.[34][35]

-

Taq Polymerase Stop Assay: This assay identifies the specific sites of DNA alkylation by observing where the progression of Taq polymerase is halted on a DNA template.[32]

-

Mass Spectrometry-Based Methods: Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) can be used to detect and quantify excreted alkylated purines (e.g., 3-alkyladenine) in urine, providing a non-invasive measure of DNA alkylation in vivo.[31]

Conclusion

SYD985 represents a significant advancement in the field of antibody-drug conjugates, primarily due to its novel duocarmycin-based payload and its distinct mechanism of action. The ability of its activated payload to alkylate DNA in both dividing and non-dividing cells, coupled with its potent bystander effect, allows for efficacy in tumors with low or heterogeneous HER2 expression, a population with high unmet medical need. The preclinical and clinical data summarized herein underscore the potential of SYD985 as a valuable therapeutic option for patients with HER2-expressing cancers. Further research will continue to elucidate the full clinical utility of this promising agent.

References

- 1. adcreview.com [adcreview.com]

- 2. byondis.com [byondis.com]

- 3. The Second Generation Antibody-Drug Conjugate SYD985 Overcomes Resistances to T-DM1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Fundamental Relationships Between Structure, Reactivity, and Biological Activity for the Duocarmycins and CC-1065 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Preclinical profile of the HER2-targeting ADC SYD983/SYD985: introduction of a new duocarmycin-based linker-drug platform - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. SYD985, a Novel Duocarmycin-Based HER2-Targeting Antibody-Drug Conjugate, Shows Promising Antitumor Activity in Epithelial Ovarian Carcinoma with HER2/Neu Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. SYD985, a Novel Duocarmycin-Based HER2-Targeting Antibody-Drug Conjugate, Shows Antitumor Activity in Uterine and Ovarian Carcinosarcoma with HER2/Neu Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Duocarmycin Synthesis Service - Creative Biolabs [creative-biolabs.com]

- 13. DNA damaging agent-based antibody-drug conjugates for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. aacrjournals.org [aacrjournals.org]

- 15. adcreview.com [adcreview.com]

- 16. The Preclinical Profile of the Duocarmycin-Based HER2-Targeting ADC SYD985 Predicts for Clinical Benefit in Low HER2-Expressing Breast Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. aacrjournals.org [aacrjournals.org]

- 18. adcreview.com [adcreview.com]

- 19. cancernetwork.com [cancernetwork.com]

- 20. Another Antibody-Drug Conjugate Enters the Metastatic Breast Cancer Landscape - The ASCO Post [ascopost.com]

- 21. SYD985 vs. Physician's Choice in Participants With HER2-positive Locally Advanced or Metastatic Breast Cancer [clin.larvol.com]

- 22. hra.nhs.uk [hra.nhs.uk]

- 23. benchchem.com [benchchem.com]

- 24. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]

- 25. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]

- 26. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 27. benchchem.com [benchchem.com]

- 28. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]

- 29. mdpi.com [mdpi.com]

- 30. researchgate.net [researchgate.net]

- 31. Noninvasive methods for measuring DNA alkylation in experimental animals and humans - PMC [pmc.ncbi.nlm.nih.gov]

- 32. aacrjournals.org [aacrjournals.org]

- 33. Measuring DNA modifications with the comet assay: a compendium of protocols - PMC [pmc.ncbi.nlm.nih.gov]

- 34. AOP-Wiki [aopwiki.org]

- 35. Measuring DNA modifications with the comet assay: a compendium of protocols - PubMed [pubmed.ncbi.nlm.nih.gov]

The Preclinical Profile of Trastuzumab Duocarmazine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trastuzumab duocarmazine (also known as SYD985) is a next-generation antibody-drug conjugate (ADC) demonstrating significant promise in the treatment of HER2-expressing cancers.[1][2] This technical guide provides an in-depth overview of its preclinical profile, focusing on its mechanism of action, in vitro and in vivo efficacy, and key experimental methodologies.

Mechanism of Action

Trastuzumab duocarmazine is composed of three key components: the humanized anti-HER2 monoclonal antibody trastuzumab, a cleavable valine-citrulline (vc) linker, and the potent DNA-alkylating agent seco-duocarmycin-hydroxybenzamide-azaindole (seco-DUBA).[1][3] The drug-to-antibody ratio (DAR) for SYD985 is approximately 2.8.[2]

The mechanism of action begins with the binding of the trastuzumab moiety to the HER2 receptor on the surface of tumor cells, initiating receptor-mediated endocytosis.[1][4] Once internalized within the cell's lysosomes, the vc linker is cleaved by proteases, such as Cathepsin B, which are often upregulated in the tumor microenvironment.[4][5] This cleavage releases the active duocarmycin payload. The duocarmycin analog then binds to the minor groove of DNA and causes irreversible alkylation of adenine at the N3 position, leading to DNA damage and subsequent tumor cell death.[1][3] Notably, this mechanism of action is independent of the cell cycle, allowing the targeting of both dividing and non-dividing cells.[1]

A critical feature of trastuzumab duocarmazine is its ability to induce a "bystander effect."[6] The released, membrane-permeable duocarmycin can diffuse out of the targeted HER2-positive cell and kill neighboring tumor cells, regardless of their HER2 expression status.[6][7] This is particularly advantageous in treating heterogeneous tumors with varying levels of HER2 expression.

dot

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. The change of paradigm in the treatment of HER2-positive breast cancer with the development of new generation antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. aacrjournals.org [aacrjournals.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Development and Evaluation of Competitive Inhibitors of Trastuzumab-HER2 Binding to Bypass the Binding-Site Barrier - PMC [pmc.ncbi.nlm.nih.gov]

SYD985 (Trastuzumab Duocarmazine): A Technical Guide to its Structure, Drug-to-Antibody Ratio, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of SYD985 (trastuzumab duocarmazine), a next-generation antibody-drug conjugate (ADC) targeting HER2-positive cancers. This document details the molecular structure, drug-to-antibody ratio (DAR), and the intricate mechanism of action of this promising therapeutic agent. Experimental methodologies for key analytical procedures are described, and critical pathways are visualized to facilitate a deeper understanding for researchers and drug development professionals.

Molecular Structure of SYD985

SYD985 is a complex biomolecule engineered to selectively deliver a potent cytotoxic agent to cancer cells overexpressing the Human Epidermal Growth Factor Receptor 2 (HER2). It is composed of three primary components:

-

The Monoclonal Antibody: The backbone of SYD985 is trastuzumab, a humanized IgG1 monoclonal antibody that binds with high affinity to the extracellular domain of the HER2 receptor.[1][2]

-

The Linker: Trastuzumab is conjugated to the cytotoxic payload via a cleavable linker, specifically a valine-citrulline (vc) dipeptide.[1][2][3][4] This linker is designed to be stable in systemic circulation but susceptible to cleavage by lysosomal proteases, such as cathepsin B, which are abundant within the intracellular environment of tumor cells.[5][6]

-

The Cytotoxic Payload: The active component of SYD985 is a potent synthetic duocarmycin analogue prodrug, seco-duocarmycin-hydroxybenzamide-azaindole (seco-DUBA).[1][2][3] Duocarmycins are DNA alkylating agents that bind to the minor groove of DNA.[1][3] The seco-DUBA prodrug is inactive while attached to the linker and only becomes activated upon cleavage within the target cell.[5][6]

The conjugation of the linker-drug to the antibody is achieved through the partial reduction of interchain disulfide bonds in the antibody, followed by coupling to the cysteine residues.[7][8][9]

Drug-to-Antibody Ratio (DAR)

The drug-to-antibody ratio (DAR) is a critical quality attribute of an ADC, as it significantly influences both the efficacy and the toxicity of the therapeutic. For SYD985, the manufacturing process is controlled to produce a well-defined mixture of ADC species with a specific DAR profile.

Quantitative Data for SYD985 DAR

SYD985 is purified to yield a product with a consistent and controlled DAR. The table below summarizes the key quantitative data related to the DAR of SYD985.

| Parameter | Value | Reference |

| Average DAR | ~2.8 | [4][7][8][9] |

| Predominant Species | DAR2 and DAR4 | [1][4][7][8][9] |

| Ratio of DAR2 to DAR4 | Approximately 2:1 | [10] |

| Purity | ~95% (DAR2 and DAR4 species) | [10] |

Experimental Protocol: DAR Determination by Hydrophobic Interaction Chromatography (HIC)

Hydrophobic Interaction Chromatography (HIC) is the standard method for determining the DAR of ADCs. The principle of HIC is based on the separation of proteins according to their surface hydrophobicity. In the case of ADCs, each conjugated drug molecule increases the overall hydrophobicity of the antibody, allowing for the separation of species with different DARs.

While the precise, proprietary protocol for SYD985 is not publicly available, a representative experimental methodology for the HIC-based analysis of an ADC like SYD985 is provided below.

Objective: To separate and quantify the different drug-loaded species of an ADC to determine the average DAR.

Materials:

-

ADC Sample: SYD985 or other cysteine-linked ADC.

-

HIC Column: TSKgel Butyl-NPR column (or equivalent).

-

Mobile Phase A (High Salt): 20 mM sodium phosphate, 1.5 M ammonium sulfate, pH 7.0.

-

Mobile Phase B (Low Salt): 20 mM sodium phosphate, pH 7.0.

-

HPLC System: A biocompatible HPLC system with a UV detector.

Procedure:

-

Sample Preparation: Dilute the ADC sample to a final concentration of 1 mg/mL in Mobile Phase A.

-

Column Equilibration: Equilibrate the HIC column with 100% Mobile Phase A for at least 10 column volumes at a flow rate of 0.5 mL/min.

-

Injection: Inject 10-20 µL of the prepared ADC sample onto the column.

-

Gradient Elution: Elute the bound proteins using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30 minutes at a flow rate of 0.5 mL/min.

-

Detection: Monitor the elution profile at 280 nm.

-

Data Analysis:

-

Integrate the peak areas for each of the separated species (DAR0, DAR2, DAR4, etc.).

-

Calculate the relative abundance of each species by dividing the individual peak area by the total peak area.

-

Calculate the average DAR using the following formula: Average DAR = Σ (% Peak Area of each species * DAR of that species) / 100

-

Expected Results: The chromatogram will show a series of peaks, with the unconjugated antibody (DAR0) eluting first, followed by the ADC species with increasing DARs (DAR2, DAR4, etc.) as the salt concentration decreases.

Mechanism of Action and Signaling Pathways

The therapeutic efficacy of SYD985 is derived from a multi-step mechanism that ensures targeted delivery of the cytotoxic payload to HER2-expressing cancer cells.

Experimental Workflow for SYD985's Mechanism of Action

The following diagram illustrates the sequential steps involved in the mechanism of action of SYD985.

Signaling Pathway: DNA Damage Response

Upon activation, the duocarmycin payload of SYD985 alkylates DNA, leading to significant DNA damage. This triggers a cascade of intracellular signaling events known as the DNA Damage Response (DDR). The DDR is a complex network of pathways that sense DNA lesions, signal their presence, and promote either DNA repair or, if the damage is too severe, programmed cell death (apoptosis).

The following diagram illustrates a simplified representation of the DNA damage response pathway activated by a DNA alkylating agent like the payload of SYD985.

Bystander Effect

A key feature of SYD985 is its ability to induce a "bystander effect".[11] The activated duocarmycin payload is membrane-permeable, allowing it to diffuse out of the target HER2-positive cancer cell and kill neighboring cancer cells, regardless of their HER2 expression status.[11] This is particularly advantageous in treating heterogeneous tumors where not all cells express the target antigen.

Conclusion

SYD985 represents a significant advancement in the field of antibody-drug conjugates. Its well-defined structure, controlled drug-to-antibody ratio, and potent mechanism of action, which includes a bystander effect, make it a highly promising therapeutic agent for HER2-expressing cancers. The detailed understanding of its molecular characteristics and biological functions, as outlined in this guide, is crucial for its continued development and clinical application.

References

- 1. tandfonline.com [tandfonline.com]

- 2. The change of paradigm in the treatment of HER2-positive breast cancer with the development of new generation antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. SYD985, a Novel Duocarmycin-Based HER2-Targeting Antibody-Drug Conjugate, Shows Antitumor Activity in Uterine and Ovarian Carcinosarcoma with HER2/Neu Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 6. The Second Generation Antibody-Drug Conjugate SYD985 Overcomes Resistances to T-DM1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The DNA repair pathway as a therapeutic target to synergize with trastuzumab deruxtecan in HER2-targeted antibody–drug conjugate–resistant HER2-overexpressing breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. waters.com [waters.com]

- 9. researchgate.net [researchgate.net]

- 10. Redirecting to https://onderzoekmetmensen.nl/en/trial/52764 [onderzoekmetmensen.nl]

- 11. chromatographyonline.com [chromatographyonline.com]

The Rise of a Novel ADC: A Technical Deep Dive into the Discovery and Development of Trastuzumab Duocarmazine (SYD985)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, mechanism of action, and clinical development of SYD985 (trastuzumab duocarmazine), a next-generation antibody-drug conjugate (ADC) targeting HER2-expressing solid tumors. We will delve into the core components of this innovative therapeutic, present key preclinical and clinical data in a structured format, and outline the experimental methodologies that have underpinned its evaluation.

Introduction: Addressing Unmet Needs in HER2-Targeted Therapy

The human epidermal growth factor receptor 2 (HER2) is a well-established therapeutic target in various cancers, most notably breast cancer. While first-generation anti-HER2 therapies like trastuzumab and the ADC ado-trastuzumab emtansine (T-DM1) have revolutionized patient outcomes, acquired resistance and activity in tumors with low HER2 expression remain significant clinical challenges.[1][2] SYD985 was developed to overcome these limitations. It is a novel ADC comprising the HER2-targeting antibody trastuzumab, a cleavable linker, and a potent DNA-alkylating agent, duocarmycin.[3][4] This unique composition is designed to offer a distinct mechanism of action and the potential for a "bystander effect," killing not only target cancer cells but also adjacent tumor cells, regardless of their HER2 expression levels.[1][5]

The Architecture of SYD985: Antibody, Linker, and Payload

SYD985 is a meticulously engineered molecule with three key components:

-

Antibody: The targeting moiety is the humanized monoclonal antibody trastuzumab , which binds with high affinity to the extracellular domain of the HER2 receptor.[4][6]

-

Linker: A cleavable valine-citrulline (vc) linker connects the antibody to the cytotoxic payload.[7][8] This linker is designed to be stable in systemic circulation but is susceptible to cleavage by lysosomal proteases, such as cathepsin B, which are often upregulated in the tumor microenvironment.[9][10]

-

Payload: The cytotoxic agent is a potent synthetic duocarmycin analogue, seco-DUBA (seco-duocarmycin-hydroxybenzamide-azaindole).[4][11] Duocarmycins are DNA-alkylating agents that bind to the minor groove of DNA, leading to irreversible DNA damage and cell death.[4][5] SYD985 has an average drug-to-antibody ratio (DAR) of approximately 2.8.[11][12]

Mechanism of Action: A Multi-Step Assault on Cancer Cells

The therapeutic activity of SYD985 is a cascade of precisely orchestrated events, beginning with HER2 targeting and culminating in DNA damage and apoptosis.

As illustrated above, the process begins with the binding of SYD985 to the HER2 receptor on the surface of a cancer cell.[4] This is followed by internalization of the ADC-receptor complex via endocytosis.[9] Within the acidic environment of the endosomes and lysosomes, the valine-citrulline linker is cleaved by proteases like cathepsin B, releasing the seco-DUBA payload.[9][13] The released payload is then activated and translocates to the nucleus, where it alkylates DNA, leading to cell cycle arrest and apoptosis.[4] A key feature of the activated duocarmycin payload is its membrane permeability, which allows it to diffuse out of the target cell and kill neighboring tumor cells, a phenomenon known as the "bystander effect".[5] This is particularly advantageous in tumors with heterogeneous HER2 expression.

Preclinical Development: Demonstrating Superiority and a Unique Profile

SYD985 has undergone extensive preclinical evaluation, demonstrating its potential in various in vitro and in vivo models.

In Vitro Cytotoxicity

SYD985 has shown potent cytotoxic activity against a range of HER2-expressing cancer cell lines. Notably, in head-to-head comparisons, SYD985 was significantly more potent than T-DM1, especially in cell lines with low to moderate HER2 expression.[5]

| Cell Line Type | HER2 Expression | SYD985 Mean IC50 (µg/mL) | T-DM1 Mean IC50 (µg/mL) | Fold Difference |

| Uterine & Ovarian Carcinosarcoma | 3+ | 0.013 | 0.096 | 7.4x |

| Uterine & Ovarian Carcinosarcoma | 0/1+ | 0.060 | 3.221 | 53.7x |

Data compiled from studies on uterine and ovarian carcinosarcoma cell lines.[5]

In Vivo Efficacy in Patient-Derived Xenograft (PDX) Models

The antitumor activity of SYD985 has been demonstrated in multiple PDX models of breast cancer with varying levels of HER2 expression. In these models, SYD985 showed significant tumor growth inhibition, even in tumors with low HER2 expression where T-DM1 was less effective.[9]

| PDX Model | HER2 Status | Treatment | Outcome |

| MAXF1322 | 3+ | SYD985 (single dose) | Dose-dependent tumor growth inhibition |

| MAXF1162 | 3+ | SYD985 (single dose) | Dose-dependent tumor growth inhibition |

Data from preclinical studies in HER2-positive metastatic breast cancer PDX models.[9]

Clinical Development: Validating Efficacy in Heavily Pretreated Patients

The clinical development of SYD985 has focused on patients with HER2-positive and HER2-low metastatic breast cancer who have progressed on prior therapies.

Phase I Study (NCT02277717)

A Phase I dose-escalation and expansion study established the safety profile and recommended Phase II dose of SYD985 (1.2 mg/kg every 3 weeks).[14][15] The study also provided preliminary evidence of efficacy in a heavily pretreated patient population.[2][14]

| Patient Cohort | Number of Patients | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) |

| HER2-Positive Breast Cancer | 50 | 33% | 9.4 months |

| HER2-Low, HR+ Breast Cancer | 32 | 27% | Not Reported |

| HER2-Low, Triple-Negative Breast Cancer | 17 | 40% | Not Reported |

Preliminary results from the Phase I expansion cohorts.[14]

Phase III TULIP Study (NCT03262935)

The pivotal, randomized, open-label Phase III TULIP trial compared the efficacy and safety of SYD985 to physician's choice of chemotherapy in patients with pretreated HER2-positive unresectable locally advanced or metastatic breast cancer.[7][16][17] The study met its primary endpoint, demonstrating a statistically significant improvement in progression-free survival for patients treated with SYD985.[16]

| Endpoint | SYD985 (n=291) | Physician's Choice (n=146) | Hazard Ratio (95% CI) | p-value |

| Median PFS (by central review) | 7.0 months | 4.9 months | 0.64 (0.49-0.84) | 0.002 |

| Median OS (final analysis) | 21.0 months | 19.5 months | 0.87 (0.68-1.12) | 0.236 |

| Objective Response Rate (ORR) | 27.8% | 29.5% | - | Not Significant |

Results from the Phase III TULIP trial.[3][16]

While the improvement in overall survival was not statistically significant, the final results confirmed a trend towards prolonged OS in the SYD985 arm. The most common adverse events associated with SYD985 were related to ocular toxicity (conjunctivitis, keratitis) and fatigue.[3] Interstitial lung disease/pneumonitis was also reported.[3]

Experimental Protocols: Methodological Synopsis

This section provides a summary of the key experimental methodologies used in the preclinical and clinical evaluation of SYD985.

In Vitro Cytotoxicity Assay

References

- 1. SYD985, a Novel Duocarmycin-Based HER2-Targeting Antibody-Drug Conjugate, Shows Antitumor Activity in Uterine and Ovarian Carcinosarcoma with HER2/Neu Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. genscript.com [genscript.com]

- 3. adcreview.com [adcreview.com]

- 4. Protocol to establish patient-derived xenograft and organoid for radiosensitivity of esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. aacrjournals.org [aacrjournals.org]

- 7. eurofins-viracorbiopharma.com [eurofins-viracorbiopharma.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. byondis.com [byondis.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. SYD985, a Novel Duocarmycin-Based HER2-Targeting Antibody-Drug Conjugate, Shows Promising Antitumor Activity in Epithelial Ovarian Carcinoma with HER2/Neu Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 13. aacrjournals.org [aacrjournals.org]

- 14. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]

- 15. WO2019101850A1 - Improved process for the synthesis of linker-drug vc-seco-duba - Google Patents [patents.google.com]

- 16. The Preclinical Profile of the Duocarmycin-Based HER2-Targeting ADC SYD985 Predicts for Clinical Benefit in Low HER2-Expressing Breast Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Understanding key assay parameters that affect measurements of trastuzumab-mediated ADCC against Her2 positive breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

HER2 Targeting Specificity of SYD985: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Human Epidermal Growth Factor Receptor 2 (HER2) targeting specificity of SYD985 (trastuzumab duocarmazine), an antibody-drug conjugate (ADC) designed for the treatment of HER2-expressing cancers. This document details the core mechanism of action, presents key preclinical data, outlines experimental methodologies, and visualizes the critical pathways and processes involved in SYD985's therapeutic effect.

Core Mechanism of Action

SYD985 is a next-generation ADC that leverages the targeting ability of the monoclonal antibody trastuzumab with a potent DNA-alkylating agent, a duocarmycin derivative, via a cleavable linker system.[][2] The specificity of SYD985 for HER2-expressing tumor cells is a multi-step process designed to maximize on-target cytotoxicity while minimizing systemic exposure to the payload.

The core components of SYD985 are:

-

Trastuzumab: A humanized IgG1 monoclonal antibody that binds with high affinity to the extracellular domain of the HER2 receptor.[] This component directs the ADC to tumor cells overexpressing HER2.

-

vc-seco-DUBA Linker-Payload: This consists of a valine-citrulline (vc) peptide linker attached to the seco-duocarmycin-hydroxybenzamide-azaindole (seco-DUBA) prodrug.[2][3] The linker is designed to be stable in systemic circulation but is susceptible to cleavage by lysosomal proteases, such as cathepsin B, which are highly active within tumor cells.[4][5]

-

Duocarmycin Payload: Upon linker cleavage, the prodrug is converted into its active form, a potent DNA-alkylating agent. This active toxin binds to the minor groove of DNA, leading to irreversible DNA alkylation and subsequent cell death.[2][3]

The mechanism of action unfolds as follows:

-

Binding: SYD985 circulates in the bloodstream and selectively binds to the HER2 receptor on the surface of cancer cells.

-

Internalization: Following binding, the SYD985-HER2 complex is internalized by the tumor cell through receptor-mediated endocytosis.

-

Lysosomal Trafficking: The internalized complex is trafficked to the lysosomes.

-

Linker Cleavage: Within the acidic environment of the lysosome, cathepsin B and other proteases cleave the vc-linker, releasing the seco-DUBA prodrug.

-

Payload Activation and DNA Alkylation: The released prodrug is converted to its active cytotoxic form, which then translocates to the nucleus and alkylates DNA, leading to cell cycle arrest and apoptosis.

A significant feature of SYD985 is its ability to induce a "bystander effect." The released and activated duocarmycin payload is membrane-permeable, allowing it to diffuse out of the targeted HER2-positive cell and kill neighboring tumor cells, including those that may not express HER2.[2][4] This is a key differentiator from ADCs with non-cleavable linkers and non-permeable payloads.

Data Presentation

The following tables summarize the quantitative data from preclinical studies, demonstrating the HER2-targeting specificity and potency of SYD985.

Table 1: In Vitro Cytotoxicity of SYD985 in HER2-Expressing and HER2-Negative Cell Lines

| Cell Line | Cancer Type | HER2 Expression | SYD985 IC50 (µg/mL) | T-DM1 IC50 (µg/mL) | Reference |

| SK-BR-3 | Breast Carcinoma | 3+ | 0.004 | 0.005 | [4] |

| BT-474 | Breast Carcinoma | 3+ | 0.012 | 0.018 | [4] |

| NCI-N87 | Gastric Carcinoma | 3+ | 0.011 | 0.015 | [4] |

| UACC-893 | Breast Carcinoma | 3+ | 0.034 | 0.029 | [4] |

| SK-OV-3 | Ovarian Carcinoma | 2+ | 0.032 | 0.112 | [4] |

| MDA-MB-175-VII | Breast Carcinoma | 1+ | 0.067 | 0.314 | [4] |

| ZR-75-1 | Breast Carcinoma | 1+ | 0.015 | >1.000 | [4] |

| SW-620 | Colon Carcinoma | Negative | Inactive | Inactive | [4] |

| NCI-H520 | Lung Carcinoma | Negative | Inactive | Inactive | [4] |

Table 2: In Vitro Cytotoxicity of SYD985 in Uterine and Ovarian Carcinosarcoma Cell Lines

| Cell Line Type | Mean SYD985 IC50 (µg/mL) | Mean T-DM1 IC50 (µg/mL) | Fold Difference | Reference |

| HER2/neu 3+ | 0.013 | 0.096 | ~7.4x more potent | [6] |

| HER2/neu 1+ | 0.060 | 3.221 | ~53.7x more potent | [6] |

Table 3: In Vitro Cytotoxicity of SYD985 in Epithelial Ovarian Carcinoma Cell Lines

| Cell Line Type | Mean SYD985 IC50 (µg/mL) | Mean T-DM1 IC50 (µg/mL) | Fold Difference | Reference |

| HER2/neu 3+ | 0.024 | 0.088 | ~3.7x more potent | [6] |

| HER2/neu 2+ | 0.054 | 1.168 | ~21.6x more potent | [6] |

| HER2/neu 1+/0 | 0.072 | 3.035 | ~42.2x more potent | [6] |

Experimental Protocols

This section provides an overview of the methodologies used in the preclinical evaluation of SYD985.

In Vitro Cytotoxicity Assays

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of SYD985 in various cancer cell lines with differing HER2 expression levels.

-

Methodology:

-

Cell Culture: Human cancer cell lines were cultured in appropriate media and conditions.

-

Seeding: Cells were seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Treatment: Cells were treated with serial dilutions of SYD985, T-DM1 (as a comparator), or a non-binding isotype control ADC for a specified duration (typically 3-6 days).

-

Viability Assessment: Cell viability was assessed using a luminescence-based assay (e.g., CellTiter-Glo®) which measures ATP levels as an indicator of metabolically active cells.

-

Data Analysis: Luminescence readings were normalized to untreated control wells. IC50 values were calculated by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).[7]

-

Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay

-

Objective: To evaluate the ability of the trastuzumab component of SYD985 to induce an immune response against HER2-positive cancer cells.

-

Methodology:

-

Target Cell Preparation: HER2-expressing cancer cells were labeled with a release agent (e.g., 51Cr).

-

Effector Cell Isolation: Peripheral blood mononuclear cells (PBMCs), containing natural killer (NK) cells, were isolated from healthy donor blood.

-

Co-culture: Labeled target cells and effector cells were co-cultured at various effector-to-target ratios in the presence of SYD985, trastuzumab, or a control antibody.

-

Cytotoxicity Measurement: After incubation, the amount of 51Cr released into the supernatant, indicative of target cell lysis, was measured.

-

Data Analysis: The percentage of specific lysis was calculated based on the release from experimental wells compared to spontaneous (target cells alone) and maximum (target cells with detergent) release.

-

Bystander Killing Assay

-

Objective: To assess the ability of SYD985 to kill neighboring HER2-negative cells.

-

Methodology:

-

Co-culture Setup: HER2-positive and HER2-negative cancer cell lines were co-cultured in various ratios.

-

Treatment: The co-cultures were treated with SYD985, T-DM1, or a control ADC for an extended period (e.g., 6 days).

-

Viability Assessment: Total cell viability in the co-culture was measured using a luminescence-based assay.

-

Data Analysis: The percentage of surviving cells was calculated relative to untreated co-cultures. A significant reduction in viability in co-cultures with a low percentage of HER2-positive cells indicates a bystander effect.[4]

-

In Vivo Patient-Derived Xenograft (PDX) Models

-

Objective: To evaluate the anti-tumor efficacy of SYD985 in a more clinically relevant in vivo setting.

-

Methodology:

-

Model Establishment: Tumor fragments from breast cancer patients with varying HER2 expression levels were implanted subcutaneously into immunodeficient mice.

-

Tumor Growth: Tumors were allowed to grow to a palpable size.

-

Treatment: Mice were randomized into treatment groups and administered SYD985, T-DM1, a non-binding isotype control ADC, or vehicle control, typically via intravenous injection.

-

Efficacy Assessment: Tumor volume was measured regularly using calipers. Animal body weight and overall health were also monitored.

-

Data Analysis: Tumor growth curves were plotted for each treatment group. Statistical analyses were performed to compare the anti-tumor activity between the different treatment arms.[8]

-

Mandatory Visualizations

The following diagrams illustrate key aspects of SYD985's mechanism of action and experimental workflows.

Caption: Mechanism of action of SYD985.

Caption: Workflow for in vitro cytotoxicity assays.

Caption: The bystander killing mechanism of SYD985.

Conclusion

The preclinical data for SYD985 strongly support its high specificity for HER2-expressing tumor cells. The combination of trastuzumab-mediated targeting, a cleavable linker stable in circulation, and a potent, membrane-permeable duocarmycin payload results in a highly effective ADC. Notably, SYD985 demonstrates significant cytotoxicity in tumor cells with low to moderate HER2 expression, a population for which current HER2-targeted therapies have limited efficacy. The bystander effect further enhances its anti-tumor activity in heterogeneous tumors. The presented data and methodologies provide a solid foundation for the continued clinical development of SYD985 as a promising therapeutic for patients with HER2-expressing cancers.

References

- 2. The Second Generation Antibody-Drug Conjugate SYD985 Overcomes Resistances to T-DM1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. The change of paradigm in the treatment of HER2-positive breast cancer with the development of new generation antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. SYD985, a Novel Duocarmycin-Based HER2-Targeting Antibody-Drug Conjugate, Shows Promising Antitumor Activity in Epithelial Ovarian Carcinoma with HER2/Neu Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ASCO – American Society of Clinical Oncology [asco.org]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Bystander Killing Effect of SYD985 (Trastuzumab Duocarmazine)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SYD985 (trastuzumab duocarmazine) is a next-generation antibody-drug conjugate (ADC) demonstrating a potent bystander killing effect, a critical attribute for treating tumors with heterogeneous antigen expression. This document provides a detailed technical overview of the molecular mechanisms underpinning this effect, comprehensive summaries of preclinical quantitative data, and methodologies for key experiments. The core of SYD985's enhanced efficacy lies in its unique linker-payload combination: the cleavable valine-citrulline linker and the membrane-permeable DNA-alkylating agent, seco-duocarmycin-hydroxybenzamide-azaindole (seco-DUBA). Upon internalization into HER2-positive cells, the linker is cleaved, releasing the active payload which then diffuses into adjacent HER2-negative tumor cells, inducing DNA damage and subsequent apoptosis. This bystander effect allows SYD985 to overcome the limitations of ADCs with non-cleavable linkers, such as T-DM1, particularly in tumors with low or heterogeneous HER2 expression.

Core Mechanism of Action and Bystander Effect

SYD985 is composed of the HER2-targeting monoclonal antibody trastuzumab, a cleavable linker, and the duocarmycin payload. The mechanism of action, including the critical bystander effect, can be delineated into several key stages:

-

Binding and Internalization: Trastuzumab, the antibody component of SYD985, selectively binds to the human epidermal growth factor receptor 2 (HER2) on the surface of tumor cells. This binding triggers receptor-mediated endocytosis, leading to the internalization of the entire ADC into the cell.

-

Lysosomal Trafficking and Linker Cleavage: Once inside the cell, the ADC is trafficked to the lysosomes. Within the acidic environment of the lysosome, proteases, notably cathepsin B, recognize and cleave the valine-citrulline dipeptide linker.[1][2] This cleavage is a crucial step that liberates the payload from the antibody.

-

Payload Activation and DNA Alkylation: The cleavage of the linker releases the inactive cytotoxin, which is then activated to its potent form, DUBA.[3][4] Duocarmycins, including DUBA, are DNA alkylating agents that bind to the minor groove of DNA.[5][6] This binding leads to irreversible alkylation of adenine at the N3 position, causing a disruption of the DNA structure.[5] This DNA damage ultimately triggers cell cycle arrest and apoptosis, leading to the death of the HER2-positive cancer cell.[7][8]

-

Bystander Killing Effect: A key feature of SYD985 is the membrane permeability of its active payload, DUBA.[7] Following its release and activation within the HER2-positive cell, DUBA is not confined to that cell. It can diffuse across the cell membrane and into the tumor microenvironment. This allows it to penetrate neighboring, antigen-negative (HER2-negative) tumor cells. Once inside these bystander cells, DUBA exerts the same DNA-alkylating and apoptosis-inducing effects, leading to their death.[9][10] This bystander killing mechanism is particularly advantageous in tumors with heterogeneous HER2 expression, where not all cells are targeted directly by the ADC.[1][11]

Signaling Pathway and Mechanism of Action

Quantitative Data from Preclinical Studies

The potent bystander effect of SYD985 has been quantified in several preclinical studies, primarily through in vitro co-culture experiments. These studies consistently demonstrate the superior ability of SYD985 to eliminate HER2-negative cells when co-cultured with HER2-positive cells, as compared to ADCs with non-cleavable linkers like T-DM1.

Table 1: In Vitro Bystander Killing Effect of SYD985 in Co-culture Models

| HER2+ Cell Line | HER2- Cell Line | Ratio of HER2+ to HER2- Cells | SYD985-induced Killing of Total Cell Population (%) | T-DM1-induced Killing of Total Cell Population (%) | Reference |

| SK-BR-3 | NCI-H520 | 20:80 | 65 | 9 | [10] |

| SK-OV-3 | NCI-H520 | 20:80 | ~65 (estimated from similar studies) | ~9 (estimated from similar studies) | [9] |

| MDA-MB-175-VII | NCI-H520 | 20:80 | ~65 (estimated from similar studies) | ~9 (estimated from similar studies) | [9] |

| SARARK-6 (HER2 3+) | ARK-4 (HER2 0/1+) | Not specified | 42% increase in killing of ARK-4 | 3% increase in killing of ARK-4 | [8] |

Table 2: Comparative In Vitro Cytotoxicity of SYD985 and T-DM1

| Cell Line Type | SYD985 Mean IC50 (µg/mL) | T-DM1 Mean IC50 (µg/mL) | Fold Difference | Reference |

| Carcinosarcoma (HER2 0/1+) | 0.060 | 3.221 | 53.7 | [8][12] |

| Carcinosarcoma (HER2 3+) | 0.013 | 0.096 | 7.4 | [8][12] |

| Ovarian Cancer | 3 to 42-fold more cytotoxic than T-DM1 | [2][13] |

Experimental Protocols

The following sections detail the methodologies for key experiments used to evaluate the bystander killing effect of SYD985.

In Vitro Bystander Killing Co-culture Assay

This assay is designed to quantify the ability of an ADC to kill antigen-negative cells when they are in the presence of antigen-positive cells.

Objective: To measure the extent of bystander cell killing by SYD985 in a mixed population of HER2-positive and HER2-negative tumor cells.

Materials:

-

HER2-positive cell line (e.g., SK-BR-3, SK-OV-3)

-

HER2-negative cell line (e.g., NCI-H520)

-

Cell culture medium and supplements

-

SYD985 and T-DM1 (as a comparator)

-

Isotype control ADC

-

Cell viability reagent (e.g., CellTiter-Glo®)

-

Fluorescent dyes for cell labeling (optional, for distinguishing cell populations)

Protocol:

-

Cell Preparation: Culture HER2-positive and HER2-negative cell lines separately to 80-90% confluency.

-

Co-culture Seeding:

-

Harvest and count the cells.

-

Prepare mixed cell suspensions with varying ratios of HER2-positive to HER2-negative cells (e.g., 100:0, 80:20, 60:40, 40:60, 20:80, 0:100).

-

Seed the co-cultures into 96-well plates at a predetermined density.

-

-

ADC Treatment:

-

After allowing the cells to adhere overnight, treat the co-cultures with serial dilutions of SYD985, T-DM1, or an isotype control ADC.

-

Include untreated wells as a negative control.

-

-

Incubation: Incubate the plates for a period of 96 hours to allow for ADC processing and bystander killing.[8]

-

Viability Assessment:

-

After the incubation period, measure cell viability using a suitable assay (e.g., CellTiter-Glo®).

-

Alternatively, if fluorescently labeled cells are used, the viability of each population can be assessed independently using flow cytometry or high-content imaging.

-

-

Data Analysis:

-

Calculate the percentage of cell killing for each ADC concentration and co-culture ratio relative to the untreated controls.

-

Plot dose-response curves and determine the IC50 values.

-

Compare the killing efficiency of SYD985 and T-DM1, particularly in the co-cultures with a low percentage of HER2-positive cells.

-

Experimental Workflow for Bystander Killing Assay

DNA Damage and Apoptosis Assays

These assays are essential to confirm that the cytotoxic effects of the released payload are mediated through DNA damage and subsequent apoptosis.

Objective: To detect and quantify DNA damage and apoptosis in both HER2-positive and HER2-negative cells following treatment with SYD985.

Protocols:

-

γ-H2AX Staining for DNA Double-Strand Breaks:

-

Treat mono-cultures or co-cultures with SYD985.

-

Fix and permeabilize the cells.

-

Incubate with a primary antibody against phosphorylated H2AX (γ-H2AX).

-

Incubate with a fluorescently labeled secondary antibody.

-

Analyze the fluorescence intensity and the number of γ-H2AX foci per nucleus using immunofluorescence microscopy or flow cytometry. An increase in γ-H2AX foci indicates DNA double-strand breaks.

-

-

Annexin V/Propidium Iodide (PI) Staining for Apoptosis:

-

Treat cells with SYD985.

-

Harvest the cells and wash with binding buffer.

-

Stain with FITC-conjugated Annexin V and PI.

-

Analyze the stained cells by flow cytometry.

-

Annexin V-positive, PI-negative cells are in early apoptosis.

-

Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

-

-

Conclusion

The bystander killing effect is a pivotal feature of SYD985, contributing significantly to its potent anti-tumor activity, especially in tumors with heterogeneous HER2 expression. The cleavable linker and membrane-permeable duocarmycin payload are the key molecular determinants of this effect. Preclinical data robustly support the superiority of SYD985's bystander killing capacity over ADCs with non-cleavable linkers. The experimental protocols detailed herein provide a framework for the continued investigation and characterization of this and other next-generation ADCs designed to overcome tumor heterogeneity. This in-depth understanding of the bystander effect is crucial for the strategic development and clinical application of ADCs in oncology.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. SYD985, a Novel Duocarmycin-Based HER2-Targeting Antibody-Drug Conjugate, Shows Promising Antitumor Activity in Epithelial Ovarian Carcinoma with HER2/Neu Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Trastuzumab duocarmazine dosing, indications, interactions, adverse effects, and more [reference.medscape.com]

- 4. byondis.com [byondis.com]

- 5. Novel ADCs and Strategies to Overcome Resistance to Anti-HER2 ADCs | MDPI [mdpi.com]

- 6. adcreview.com [adcreview.com]

- 7. The Second Generation Antibody-Drug Conjugate SYD985 Overcomes Resistances to T-DM1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. SYD985, a Novel Duocarmycin-Based HER2-Targeting Antibody-Drug Conjugate, Shows Antitumor Activity in Uterine and Ovarian Carcinosarcoma with HER2/Neu Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. aacrjournals.org [aacrjournals.org]

- 11. HER2 heterogeneity and resistance to anti-HER2 antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]